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Compound of Interest

Compound Name: 4-lodo-1-acetyl-7-azaindole

Cat. No.: B1312628

4-lodo-1-acetyl-7-azaindole: A Comprehensive
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and stability of 4-
lodo-1-acetyl-7-azaindole, a key heterocyclic building block in medicinal chemistry and drug
discovery. The unique structural features of the 7-azaindole scaffold, combined with the
reactivity of the iodo-substituent, make this compound a valuable intermediate for the synthesis
of complex biologically active molecules.[1][2]

Chemical Properties

4-lodo-1-acetyl-7-azaindole, with the IUPAC name 1-(4-iodopyrrolo[2,3-b]pyridin-1-
yl)ethanone, is a derivative of 7-azaindole. The introduction of an acetyl group at the 1-position
and an iodine atom at the 4-position significantly influences its chemical and physical
properties.

Physicochemical Data

Quantitative experimental data for 4-lodo-1-acetyl-7-azaindole is not extensively available in
the public domain. The following table summarizes available data, including predicted values
and data for structurally related compounds to provide a comparative reference.
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Property Value Source/Notes

Molecular Formula CoH7IN20 [3]

Molecular Weight 286.07 g/mol [3]

Appearance Not available. Likely a solid. General observation for similar

compounds.

Not available. For 3-lodo-7-
Melting Point azaindole: 315-319°C. For 7- [4]
azaindole: 105-107°C.

Not available. For 3-lodo-7-
Boiling Point azaindole (Predicted): [4]
360.3+35.0°C.

Not available. 4-azaindole is
- soluble in methanol and
Solubility _ . [5]
chloroform, slightly soluble in

water.

For 4-lodo-7-azaindole: 13.08
) + 0.40. The acetyl group is
pKa (Predicted) ) [6]
expected to slightly decrease

the pKa.

XlogP (Predicted) 1.8 [3]

Spectroscopic Data

Detailed experimental spectroscopic data for 4-lodo-1-acetyl-7-azaindole is not readily
available. However, based on the structure, the following characteristic signals would be
expected:

e 1H NMR: Aromatic protons on the pyridine and pyrrole rings, and a singlet for the acetyl
methyl group. A general protocol for tH NMR analysis of azaindole derivatives is available.[7]

e 13C NMR: Carbon signals corresponding to the azaindole core and the acetyl group.
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e Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the
compound. Predicted collision cross-section data is available.[3]

Stability and Handling

4-lodo-1-acetyl-7-azaindole is reported to be stable under recommended storage
temperatures and pressures. However, due to its chemical structure, certain precautions should
be taken.

» Conditions to Avoid: Dust generation and exposure to strong oxidizing agents.

e Hazardous Decomposition Products: Under combustion, it may produce carbon oxides,
hydrogen iodide, and nitrogen oxides.

o Storage: It is recommended to store in a tightly sealed container in a cool, dry, and well-
ventilated area. For long-term storage, refrigeration at 2-8°C under an inert atmosphere
(nitrogen or argon) is advisable.[8]

The presence of the iodo-substituent makes the compound susceptible to degradation under
certain conditions, such as exposure to light or in the presence of reducing agents. The acetyl
group can be susceptible to hydrolysis under strong acidic or basic conditions.

Reactivity and Synthetic Utility

The reactivity of 4-lodo-1-acetyl-7-azaindole is primarily centered around the carbon-iodine
bond, making it a versatile substrate for various cross-coupling reactions. The 7-azaindole core
itself is a privileged structure in medicinal chemistry, often used as a bioisostere for indole.[9]
[10]

The iodine at the 4-position can be readily displaced or used in transition-metal-catalyzed
cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, to
introduce a wide range of substituents.[11][12] The acetyl group at the N-1 position acts as a
protecting group and can be removed under basic conditions if the free NH is required for
subsequent reactions.

Experimental Protocols
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Detailed experimental protocols for the synthesis and reactions of 4-lodo-1-acetyl-7-azaindole
are not widely published. The following are proposed methodologies based on standard
organic chemistry procedures and protocols for similar compounds.

Proposed Synthesis of 4-lodo-1-acetyl-7-azaindole

This proposed two-step synthesis starts from the commercially available 4-Chloro-7-azaindole.
Step 1: Synthesis of 4-lodo-7-azaindole[13]

e To a mixture of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1 equivalent) and sodium iodide (2
equivalents) in acetonitrile, slowly add acetyl chloride (2.1 equivalents).

 Stir the reaction mixture at 80°C for 4 days.
* Remove the solvent under reduced pressure.
e To the residue, add 10% aqueous K2COs and extract with dichloromethane.

e Wash the combined organic phases with 10% aqueous sodium bisulfite and brine, dry over
anhydrous sodium sulfate, and concentrate under reduced pressure.

» Dissolve the crude product in THF and add 1 M NaOH.
 Stir the mixture at room temperature for 2 hours.
» Evaporate the solvent, dilute with water, and extract with dichloromethane.

o Wash the organic phase with saturated saline, dry over anhydrous sodium sulfate, and
concentrate.

» Purify the crude product by silica gel column chromatography.
Step 2: Acetylation of 4-lodo-7-azaindole

o Dissolve 4-lodo-7-azaindole (1 equivalent) in a suitable aprotic solvent (e.qg.,
dichloromethane or THF).

e Add a base such as triethylamine or pyridine (1.2 equivalents).
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Cool the mixture to 0°C and add acetyl chloride or acetic anhydride (1.1 equivalents)
dropwise.

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

Quench the reaction with water and extract the product with an organic solvent.

Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product by column chromatography or recrystallization.

General Protocol for Suzuki Cross-Coupling Reaction

In a reaction vessel, combine 4-lodo-1-acetyl-7-azaindole (1 equivalent), the desired
boronic acid or boronate ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPhs)a, 2-
5 mol%), and a base (e.g., K2COs, Cs2CO3, 2-3 equivalents).

Add a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water).

Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.

Heat the reaction mixture at a specified temperature (typically 80-110°C) until the starting
material is consumed (monitored by TLC or LC-MS).

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent
(e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate in vacuo.

Purify the residue by silica gel column chromatography.

Visualizations
Proposed Synthetic Pathway
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Caption: Proposed two-step synthesis of 4-lodo-1-acetyl-7-azaindole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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